N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a benzodioxole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzodioxoles, also known as methylenedioxyphenyls, are compounds containing a benzene ring fused to a dioxole, a five-membered ring with two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, oxadiazole, and benzodioxole rings. The specific arrangement of these rings and other functional groups in the molecule would determine its three-dimensional structure and properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole, oxadiazole, and benzodioxole rings. For example, pyrazoles can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar oxadiazole ring could make the compound more soluble in polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, such as the one , have a broad range of chemical and biological properties . They have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-tubercular Activity
Compounds similar to the one have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Catalytic Activity
Pyrazole-based ligands, like the compound , have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .
Extraction of Metal Ions
The derivatives of the compound have been used in the extraction of metal ions like nickel (II) and copper (II). They demonstrated their capability to coordinate to metal ions, making them useful in the field of solvent extraction.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis and Characterization
The compound can be synthesized and characterized for further study of its X-ray structure including Hirshfeld study .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-10(20(2)19-8)14-17-18-15(24-14)16-13(21)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCKQFSRUDCDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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